Afatinib-d6

Bioanalytical Method Validation Therapeutic Drug Monitoring LC-MS/MS Quantification

Afatinib-d6 (hexa-deuterated, +6 Da) is the validated internal standard for afatinib LC-MS/MS bioanalysis. Unlike d4 analogs or non-isotopic surrogates, its +6 Da shift ensures baseline MS resolution without interference, while mirroring analyte extraction recovery and ionization. Essential for FDA/EMA-compliant bioequivalence studies and clinical TDM, this ISO 17034 CRM corrects variable plasma matrix effects (IS-normalized factors <15%).

Molecular Formula C24H25ClFN5O3
Molecular Weight 492.0 g/mol
Cat. No. B580182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfatinib-d6
Synonyms(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide-d6;  BIBW 2992-d6; 
Molecular FormulaC24H25ClFN5O3
Molecular Weight492.0 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
InChIInChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1/i1D3,2D3
InChIKeyULXXDDBFHOBEHA-VCXSEIMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Afatinib-d6: Stable Isotope-Labeled Internal Standard for EGFR-TKI Quantification


Afatinib-d6 (CAS 1313874-96-2, BIBW 2992-d6) is a deuterium-labeled isotopologue of the second-generation irreversible EGFR family inhibitor afatinib, bearing six deuterium atoms (D6) with a molecular weight of 492.0 g/mol . Afatinib-d6 is commercially available as a high-purity analytical standard (≥99% chemical purity, ≥99% atom D isotopic purity) intended exclusively for research applications including mass spectrometry-based quantification, pharmacokinetic studies, and tracer experiments [1].

Afatinib-d6: Why Deuterated Internal Standards Cannot Be Substituted with Non-Labeled Analogs


In quantitative LC-MS/MS bioanalysis, using a non-deuterated analog or a structurally dissimilar compound as an internal standard introduces uncontrolled matrix effects and ion suppression variability that compromise accuracy and precision. Afatinib-d6, with its +6 Da mass shift, co-elutes with the analyte afatinib and exhibits nearly identical ionization efficiency and extraction recovery, thereby normalizing matrix-induced response variations that non-labeled or alternative IS compounds cannot correct [1]. Regulatory bioanalytical method validation guidelines (FDA, EMA) require stable isotope-labeled internal standards for robust quantification of small-molecule therapeutics in complex biological matrices [2].

Afatinib-d6 Quantitative Differentiation Evidence vs. Alternative Internal Standards and Comparator Analytes


LC-MS/MS Method Validation Performance: Afatinib-d6 as Internal Standard for Multi-TKI Quantification

Afatinib-d6 was employed as the internal standard in a validated UPLC-MS/MS method for simultaneous quantification of afatinib, alectinib, crizotinib, and osimertinib in human plasma. The method achieved a lower limit of quantification (LLOQ) of 1.00 ng/mL for afatinib, with within-run and between-run precision ≤10.2% and accuracy ranging from 89.2% to 110% across all quality control levels [1]. In contrast, methods using non-deuterated internal standards or alternative labeling approaches (e.g., crizotinib-d5, erlotinib-d6) typically require separate validation per analyte and do not offer the matched co-elution profile of a D6-labeled isotopologue for afatinib-specific quantification [1].

Bioanalytical Method Validation Therapeutic Drug Monitoring LC-MS/MS Quantification

Matrix Effect Normalization and Extraction Recovery Using Afatinib-d6 IS

In an LC-MS/MS method validated for lorlatinib quantification in mouse serum and tissue samples, Afatinib-d6 served as the internal standard. The method demonstrated extraction recoveries of 91.4% to 115.0% and matrix effect values ranging from 84.2% to 110.6%, both within internationally accepted bioanalytical validation criteria (85-115% for matrix effect; 100±15% for recovery) [1]. Afatinib-d6 co-elutes with lorlatinib under the specified chromatographic conditions (m/z 492.10 [M+H]+ for IS; m/z 407.28 for lorlatinib) and compensates for ion suppression/enhancement that would otherwise bias quantification if a non-deuterated IS were used [1].

Matrix Effect Correction Sample Preparation Efficiency LC-MS/MS Assay Robustness

Isotopic Purity and Chemical Purity Specifications of Afatinib-d6

Afatinib-d6 is supplied with certified isotopic purity of 99 atom % D and chemical purity of ≥99% (HPLC), with molecular weight 492.0 g/mol (C24H19D6ClFN5O3) [1]. By comparison, alternative afatinib deuterated analogs such as afatinib-d4 (4 deuterium atoms, molecular weight ~488 g/mol) or afatinib-d6 dimaleate salt form offer different mass shifts and salt compositions that alter solubility and chromatographic behavior [2]. The +6 Da mass shift of afatinib-d6 provides superior mass spectrometric resolution from the parent analyte (M0) compared to +4 Da labeled analogs, reducing isotopic cross-talk in MRM transitions [3].

Stable Isotope-Labeled Standard Analytical Reference Material Quality Control

Target Analyte (Afatinib) Potency vs. First-Generation and Third-Generation EGFR-TKIs in Drug-Resistant Cell Models

Although afatinib-d6 itself is an analytical internal standard and not a therapeutic, its target analyte—afatinib—demonstrates quantifiable potency differences versus comparator EGFR-TKIs in olmutinib-resistant NSCLC cells (YU-1089). Afatinib exhibited an IC50 of 275 nmol/L, representing 7.9× greater potency than gefitinib (IC50 = 2,162 nmol/L), 4.5× greater than erlotinib (IC50 = 1,231 nmol/L), and 3.7× greater than osimertinib (IC50 = 1,013 nmol/L) in this resistant model [1]. Afatinib and dacomitinib (IC50 = 244 nmol/L) showed comparable potency, whereas nazartinib was substantially less potent (IC50 = 3,908 nmol/L) [1].

EGFR-TKI Resistance Cell Viability Assay Non-Small Cell Lung Cancer

Afatinib-d6: Priority Research and Industrial Application Scenarios


Clinical Therapeutic Drug Monitoring (TDM) of Afatinib in NSCLC Patients

Afatinib-d6 is validated for use as an internal standard in UPLC-MS/MS methods quantifying afatinib in human plasma with LLOQ of 1.00 ng/mL, precision ≤10.2%, and accuracy 89.2-110% [1]. This performance supports routine TDM of afatinib in NSCLC patients to optimize dosing, assess adherence, and manage drug-drug interactions.

Preclinical Pharmacokinetic and Tissue Distribution Studies of ALK/ROS1-TKIs

Afatinib-d6 has been employed as the internal standard in validated LC-MS/MS methods for lorlatinib pharmacokinetic studies in mouse models, demonstrating acceptable recovery (91.4-115.0%) and matrix effect (84.2-110.6%) parameters [2]. This enables accurate quantification of third-generation ALK/ROS1-TKIs in serum and tissue homogenates for preclinical ADME studies.

Simultaneous Multi-TKI Quantification Panels for NSCLC Precision Medicine

Afatinib-d6 has been successfully integrated into multi-analyte LC-MS/MS methods for simultaneous quantification of afatinib, erlotinib, gefitinib, icotinib, osimertinib, and their metabolites in patient plasma, achieving intra- and inter-day precision CVs of 1.1-13.9% and accuracy of 93.3-111.1% [3]. Such panels enable comprehensive pharmacokinetic profiling in patients receiving sequential or combination EGFR-TKI therapy.

Quality Control and Method Validation for Afatinib ANDA/Regulatory Submissions

Afatinib-d6 is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control applications supporting Abbreviated New Drug Application (ANDA) filings for generic afatinib products [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afatinib-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.